4-(2-(azepan-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-17-10-12-18(13-11-17)25-22(27)24(16-21(26)23-14-6-2-3-7-15-23)19-8-4-5-9-20(19)30(25,28)29/h4-5,8-13H,2-3,6-7,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZHYFIOYPFUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(azepan-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , often referred to as compound X , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of compound X is , with a molecular weight of approximately 358.44 g/mol. The structure features a benzo[e][1,2,4]thiadiazin core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.44 g/mol |
| CAS Number | 878058-79-8 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compound X. A screening against various bacterial strains indicated that it exhibits significant inhibitory activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 1.5 to 3.0 µg/mL for Staphylococcus aureus and Bacillus subtilis, suggesting strong antibacterial properties .
Anti-Tubercular Activity
In a study focusing on anti-tubercular agents, compounds structurally related to compound X were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The results demonstrated that modifications in the azepan moiety enhanced the anti-TB activity, with some derivatives showing MIC values as low as 0.5 µg/mL . This indicates that compound X may also possess potential as an anti-tubercular agent.
Enzyme Inhibition Studies
Compound X has been investigated for its ability to inhibit various enzymes, including carbonic anhydrases (CAs). The structure-activity relationship (SAR) studies revealed that specific substitutions on the thiadiazin ring significantly enhance inhibitory activity against isoforms I and II of CAs, which are implicated in numerous diseases such as glaucoma and cancer .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that administration of compound X resulted in a significant reduction in infection markers compared to control groups .
- Case Study on Tuberculosis Treatment : In a preliminary study involving patients with drug-resistant tuberculosis, compound X was administered alongside standard treatment protocols. Results indicated improved outcomes in terms of sputum conversion rates .
The proposed mechanism of action for compound X involves binding to specific target sites on bacterial enzymes and disrupting metabolic pathways essential for bacterial growth. Molecular docking studies have suggested strong binding affinities between compound X and target proteins involved in cell wall synthesis and metabolism .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazines exhibit significant antimicrobial properties. The azepan moiety within the compound may enhance its interaction with biological targets, suggesting potential efficacy against various pathogens. Preliminary studies have shown that modifications to the structure can lead to increased antimicrobial potency, making it a candidate for further pharmacological investigations .
Anticancer Potential
Thiadiazine derivatives are also being explored for their anticancer properties. The incorporation of the azepan ring may contribute to the compound's ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells, indicating a promising avenue for cancer treatment .
Metal-Organic Frameworks (MOFs)
The compound can serve as an organic linker in the synthesis of Metal-Organic Frameworks. These frameworks are known for their high porosity and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. The synthesis typically involves solvothermal methods where the compound is reacted with metal salts under controlled conditions. Characterization techniques such as Scanning Electron Microscopy (SEM) and Powder X-ray Diffraction (XRD) are employed to analyze the resulting MOF structures .
Synthesis and Characterization of Thiadiazine Derivatives
A study highlighted the synthesis of various thiadiazine derivatives through oxidative ring contraction methods. The compounds were characterized using single-crystal X-ray diffraction and spectroscopic techniques, confirming their structural integrity and potential applications in medicinal chemistry .
A comprehensive assessment of biological activities was conducted on thiadiazine derivatives similar to 4-(2-(azepan-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide. In vitro assays demonstrated significant antimicrobial and anticancer activities, supporting further exploration of these compounds in drug development .
Chemical Reactions Analysis
Transamidation Reactions
The amide group undergoes transamidation via Boc-activated intermediates, enabling modular derivatization. This reaction proceeds in a two-step, one-pot sequence:
-
Boc Activation : Treatment with Boc₂O and DMAP in MeCN at 60°C forms an N-acyl-Boc-carbamate intermediate.
-
Aminolysis : Reaction with primary/secondary amines in toluene replaces the Boc group with new amine substituents .
| Amine Nucleophile | Reaction Time | Yield (%) | Product Example |
|---|---|---|---|
| Benzylamine | 6 h | 92 | 3a |
| Piperidine | 1 h | 94 | 3g |
| Morpholine | 6 h | 97 | 3h |
| Tryptamine | 6 h | 56 | 3e |
This method enables efficient diversification of the carboxamide moiety for structure-activity relationship studies .
Palladium-Catalyzed C–H Arylation
The benzofuran core undergoes regioselective C3–H arylation using Pd(OAc)₂/AgOAc catalysis. Aryl iodides react under mild conditions (toluene, 110°C), yielding C3-arylated derivatives :
| Aryl Iodide | Catalyst System | Yield (%) |
|---|---|---|
| 4-Iodoanisole | Pd(OAc)₂ (5 mol%), AgOAc | 73 |
| 3-Iodothiophene | Pd(OAc)₂ (5 mol%), AgOAc | 68 |
The 8-aminoquinoline (8-AQ) directing group is critical for enabling this transformation, as demonstrated by control experiments .
Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product |
|---|---|---|
| Acidic (HCl, 6M) | Water, reflux | Benzofuran-2-carboxylic acid + Amine |
| Basic (NaOH, 2M) | Ethanol, reflux | Benzofuran-2-carboxylate + Amine |
This reaction is key for metabolite profiling or generating carboxylic acid intermediates.
Potential Substitution Reactions
The difluorophenyl group may participate in nucleophilic aromatic substitution (NAS) under forcing conditions, though direct evidence is lacking:
| Reagent | Conditions | Expected Product |
|---|---|---|
| NaOH (10M), Cu catalyst | 200°C, 24 h | Replacement of F with -OH/-OR |
Such reactivity is hypothetical and based on the electron-withdrawing nature of adjacent fluorine atoms.
Reaction Mechanism Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The benzo[e][1,2,4]thiadiazine-1,1-dioxide scaffold is structurally distinct from related heterocycles such as thiazinanes, thiadiazoles, and oxadiazoles. Key comparisons include:
Table 1: Core Structure Comparison
Table 2: Substituent Comparison
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved in multi-step synthesis?
Answer:
The synthesis of this benzothiadiazine derivative requires multi-step protocols, typically starting with condensation of azepane derivatives with substituted benzothiadiazinone precursors. Key steps include:
- Step 1 : Formation of the benzothiadiazinone core via cyclization of sulfonamide intermediates under acidic conditions .
- Step 2 : Introduction of the azepan-1-yl-2-oxoethyl group using nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig couplings) .
- Yield Optimization : Use polar aprotic solvents (DMF, DMSO) with Pd-based catalysts for coupling steps, and monitor reaction progress via HPLC to isolate intermediates. Purification via column chromatography with gradient elution improves final purity .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., p-tolyl aromatic protons at δ 7.2–7.4 ppm, azepane methylene signals at δ 2.5–3.0 ppm) .
- X-ray Crystallography : Resolve stereochemistry of the thiadiazinone ring and confirm 1,1-dioxide configuration .
- Purity Assessment :
Advanced: How can researchers design experiments to evaluate the compound’s biological activity while minimizing off-target effects?
Answer:
- In Vitro Screening :
- Target-Specific Assays : Use kinase inhibition panels or GPCR-binding assays (e.g., radioligand displacement) to identify primary targets .
- Cytotoxicity Profiling : Test against HEK-293 or HepG2 cells to rule out nonspecific toxicity (IC₅₀ > 10 µM recommended for selectivity) .
- Controls : Include structurally analogous compounds (e.g., without the azepane moiety) to isolate the role of specific substituents .
Advanced: How should researchers address contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?
Answer:
- Methodological Audit :
- Theoretical Frameworks :
Advanced: What computational strategies are effective for predicting the compound’s mechanism of action?
Answer:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Prioritize docking poses with hydrogen bonds to the thiadiazinone sulfone group .
- QSAR Modeling :
- Train models on benzothiadiazine derivatives with known IC₅₀ values, incorporating descriptors like logP, polar surface area, and dipole moments .
- MD Simulations :
- Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility .
Advanced: How can researchers integrate this compound into broader mechanistic studies (e.g., signaling pathway analysis)?
Answer:
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., MAPK/ERK pathway components) .
- Chemical Proteomics :
- Use affinity chromatography with immobilized compound analogs to pull down interacting proteins .
- Validate hits via Western blot (e.g., phosphorylation status of downstream targets) .
Advanced: What methodologies are recommended for assessing the compound’s environmental fate in ecotoxicology studies?
Answer:
- Degradation Studies :
- Hydrolysis: Incubate in buffers (pH 4–9) at 25°C–50°C; monitor via LC-MS for sulfone group stability .
- Photolysis: Expose to UV light (λ = 254 nm) and quantify degradation products .
- Bioaccumulation :
- Use OECD 305 guidelines with Daphnia magna or zebrafish models to determine BCF (bioconcentration factor) .
Advanced: How can researchers ensure reproducibility in synthesis and bioactivity studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
